molecular formula C20H15N3O3S2 B2925715 N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 303035-49-6

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide

Cat. No.: B2925715
CAS No.: 303035-49-6
M. Wt: 409.48
InChI Key: BSPDITYLOGZHHD-UHFFFAOYSA-N
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Description

N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a sulfonamide derivative featuring a thiazole ring linked via a sulfamoyl bridge to a phenyl group, which is further substituted with a 2-naphthamide moiety. This compound belongs to a broader class of sulfonamides known for diverse biological and industrial applications, including antimicrobial, anticancer, and corrosion inhibition activities . Its synthesis typically involves multi-step reactions starting from aniline or sulfathiazole intermediates, with key steps such as sulfonation, protection/deprotection of functional groups, and coupling reactions .

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)22-17-7-9-18(10-8-17)28(25,26)23-20-21-11-12-27-20/h1-13H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPDITYLOGZHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a synthetic organic compound that combines a thiazole ring, a sulfonamide group, and a naphthamide moiety. It has garnered interest for its potential biological activities, especially its antibacterial and antiproliferative properties.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in the synthesis of more complex molecules.
  • It can undergo reactions such as oxidation, reduction, and substitution, allowing for the introduction or removal of functional groups. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Biology

  • This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting the biosynthesis of bacterial lipids, which are crucial for cell membrane integrity and function. The compound's interaction with cell-penetrating peptides, such as octaarginine, may enhance its bioavailability, improving its delivery to target sites.

Medicine

  • It has been explored as a potential antiproliferative agent, suggesting its possible use in cancer treatment.

Industry

  • This compound may be used to develop new materials with specific properties, like antimicrobial coatings.

Similar Compounds

This compound is unique because it combines thiazole, sulfonamide, and naphthamide groups, giving it a distinct set of biological activities.

CompoundDescription
SulfathiazoleAnother sulfonamide with antibacterial properties
Thiazole derivativesCompounds containing a thiazole ring, known for various biological activities
Naphthamide derivativesCompounds containing a naphthamide moiety, studied for potential therapeutic effects

Mechanism of Action

The mechanism of action of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide involves its interaction with bacterial cell membranes and enzymes. The thiazole and sulfonamide groups are known to disrupt bacterial cell wall synthesis and function, leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, making it a potential antiproliferative agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Phenyl Core

The target compound’s structural analogs differ primarily in the substituents attached to the sulfamoyl phenyl group. Key examples include:

Table 1: Comparison of Substituent Effects on Physical and Spectral Properties
Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 2-Naphthamide C₂₁H₁₆N₃O₃S₂ ~438.5* N/A† Likely NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹)
Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) Ethoxycarbonyl C₁₂H₁₃N₃O₄S₂ 335.4 N/A NH (3234 cm⁻¹), C=O (1654 cm⁻¹)
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Acetamide C₁₂H₁₃N₃O₄S 295.3 N/A NH (~3200 cm⁻¹), C=O (~1680 cm⁻¹)
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide Acetamide + thiadiazole C₁₂H₁₄N₄O₃S₂ 326.4 N/A NH, C=O, aromatic C-H

*Estimated based on analogous structures. †Direct data unavailable in provided evidence.

Key Observations :

  • Bioactivity: Compounds with heterocyclic substituents (e.g., thiazole, isoxazole) exhibit notable antimicrobial and antiproliferative activities. For instance, 2-(4-methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (compound 2b) shows MMP-9 and cathepsin D/L inhibition, critical in cancer therapy .
  • Physical Properties : Melting points for analogs range from 135–164°C (e.g., thiophenylazolyl pyrrolylsulfamoyl acetamides) , suggesting that the naphthamide group may increase hydrophobicity and melting point.

Functional Group Modifications

Carbamate vs. Amide Derivatives
  • Ethyl carbamate (TSPC) : Demonstrates 89% corrosion inhibition efficiency in 0.1M HCl due to its electron-donating ethoxy group, which enhances adsorption on steel surfaces .
Naphthalene vs. Benzene Rings
  • The 2-naphthamide moiety in the target compound provides a larger conjugated system compared to phenyl or acetamide groups, likely improving binding to hydrophobic enzyme pockets (e.g., in cancer targets like MMP-9) . Analogous naphthalene-containing sulfonamides (e.g., N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide) show enhanced stability and bioactivity due to increased lipophilicity .
Table 2: Activity Comparison of Selected Sulfonamides
Compound Application Key Performance Reference
Target Compound (Hypothesized) Anticancer/antimicrobial Potential improved activity due to naphthamide’s hydrophobicity
TSPC Corrosion inhibition 89% efficiency at 500 ppm in HCl
2b (Triazole-acetamide) Antiproliferative IC₅₀ ~15 µM against colon cancer cells
Thiophenylazolyl pyrrolylsulfamoyl acetamides Antimicrobial MIC 8–32 µg/mL against S. aureus

Biological Activity

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a synthetic compound notable for its potential biological activities, particularly in antibacterial and antiproliferative domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the combination of a thiazole ring, a sulfonamide group, and a naphthamide moiety. This unique structure contributes to its diverse biological activities.

Component Description
Thiazole RingA five-membered heterocyclic compound known for its biological activities.
Sulfonamide GroupKnown for its antibacterial properties.
Naphthamide MoietyAssociated with various therapeutic effects.

The compound's mechanism of action primarily involves:

  • Inhibition of Bacterial Lipid Biosynthesis : It interferes with the biosynthesis pathways of bacterial lipids, which are crucial for cell membrane integrity and function.
  • Cell Penetration : The interaction with cell-penetrating peptides like octaarginine enhances its bioavailability, allowing for more effective delivery to target sites.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Its effectiveness is attributed to its ability to disrupt essential bacterial functions, leading to cell death.

Antiproliferative Effects

In addition to its antibacterial properties, this compound has been studied for its antiproliferative effects, suggesting potential applications in cancer therapy. The specific pathways affected include those involved in cell cycle regulation and apoptosis induction.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that the compound displays selective toxicity towards cancer cells while sparing normal cells at therapeutic concentrations .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of bacterial infection:

  • Objective : To assess the therapeutic potential against resistant bacterial strains.
  • Methodology : Administered to infected mice, with outcomes measured in terms of survival rates and bacterial load reduction.
  • Results : The compound significantly improved survival rates and reduced bacterial counts compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide, and how can reaction conditions be optimized for purity?

  • Methodology : The compound is synthesized via sulfonamide coupling reactions, often starting with sulfamoylphenyl intermediates. For example, copper-catalyzed methods using sodium sulfinates in green solvents (e.g., ethanol or water) are effective for aryl sulfonamide formation . Key steps include refluxing with acetic anhydride for acetylation and purification via column chromatography (DCM/EA or Hexane/EA systems). Yield optimization requires controlled stoichiometry of reagents (e.g., 1:1.2 molar ratio of sulfamoylphenyl precursor to naphthamide derivatives) and monitoring via TLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., multiplet signals at δ 7.73–7.81 ppm for naphthamide protons) and carbonyl groups (δ ~168–170 ppm for acetamide C=O) .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., experimental m/z 468.06 vs. calculated for C₁₈H₁₈N₃O₃S₂) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated percentages (e.g., C: 47.13% vs. 47.03% observed) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of thiazole-sulfonamide hybrids?

  • Methodology :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to enhance antimicrobial or anticancer activity, as seen in related sulfonamide derivatives .
  • Bioassays : Use in vitro cytotoxicity assays (e.g., MTT against colon cancer cell lines) and antimicrobial disk diffusion tests. Compare IC₅₀ values of analogs (e.g., pyrazole-sulfonamide hybrids with IC₅₀ < 0.2 µM for Aurora kinases) .
  • Computational modeling : Perform docking studies targeting enzymes like dihydrofolate reductase (DHFR) to rationalize activity differences .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Batch reproducibility : Verify compound purity (>95% via HPLC) and crystallinity, as impurities (e.g., residual solvents) can skew results .
  • Assay standardization : Use consistent cell lines (e.g., HT-29 for colon cancer) and control compounds (e.g., 5-fluorouracil) across experiments.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide derivatives) to identify trends .

Q. How can regioselectivity challenges in sulfamoyl group functionalization be addressed during derivatization?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling reactions .
  • Catalytic systems : Employ Cu(I) catalysts (e.g., CuI/1,10-phenanthroline) to enhance selectivity for thiazole-sulfonamide bond formation .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates and optimize temperature (e.g., 60–80°C for minimal byproducts) .

Data Interpretation and Optimization

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodology :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to assess significance (p < 0.05) .

Q. How can solvent polarity and reaction pH influence the stability of the sulfamoyl linkage?

  • Methodology :

  • Stability assays : Conduct accelerated degradation studies in buffers (pH 4–9) and polar solvents (e.g., DMSO, ethanol). Monitor via HPLC for hydrolysis products (e.g., free thiazole-2-amine) .
  • DFT calculations : Predict bond dissociation energies (BDE) for the S–N bond under varying pH to identify optimal synthesis/storage conditions .

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